molecular formula C22H26ClN3O4S2 B6481699 N-(1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride CAS No. 1215338-65-0

N-(1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride

Cat. No. B6481699
CAS RN: 1215338-65-0
M. Wt: 496.0 g/mol
InChI Key: ASBCQQVSPBUTFE-UHFFFAOYSA-N
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Description

The compound you mentioned contains several structural components, including a benzothiazole ring, a methanesulfonyl group, and a morpholin-4-yl propyl group. Benzothiazole is a bicyclic compound consisting of fused benzene and thiazole rings . Methanesulfonyl is a sulfonyl-based functional group, and morpholine is a common heterocycle, featuring a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Benzothiazole derivatives have been found to exhibit a wide range of biological activities, which could be attributed to their ability to undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. These properties include melting point, boiling point, solubility, and stability .

Scientific Research Applications

Antibacterial Agents

N-(1,3-Benzothiazol-2-yl)-arylamide derivatives have been synthesized and evaluated as antibacterial agents . They have shown variable activity against both Gram-positive and Gram-negative bacterial strains . For instance, compound C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against Staphylococcus aureus .

Antifungal Agents

Benzothiazole (BT) derivatives have been associated with antifungal activities . They have been extensively investigated for their potential in treating fungal infections .

Antiprotozoal Agents

BT derivatives have also been investigated for their antiprotozoal activities . They could potentially be used in the treatment of diseases caused by protozoan parasites .

Anticancer Agents

BT derivatives have been associated with anticancer activities . They have been extensively studied for their potential in treating various types of cancer .

Anticonvulsant Agents

BT derivatives have been associated with anticonvulsant activities . They could potentially be used in the treatment of epilepsy and other seizure disorders .

Antihypertensive Agents

BT derivatives have been associated with antihypertensive activities . They could potentially be used in the treatment of high blood pressure .

Antidiabetic Agents

BT derivatives have been associated with antidiabetic activities . They could potentially be used in the treatment of diabetes .

Anti-inflammatory Agents

BT derivatives have been associated with anti-inflammatory activities . They could potentially be used in the treatment of various inflammatory conditions .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with. For example, some benzothiazole derivatives have been found to have anti-tubercular activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future research directions for a compound depend on its potential applications. For example, if a compound shows promising biological activity, future research could focus on optimizing its structure to improve its potency, selectivity, and pharmacokinetic properties .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2.ClH/c1-31(27,28)18-7-4-6-17(16-18)21(26)25(11-5-10-24-12-14-29-15-13-24)22-23-19-8-2-3-9-20(19)30-22;/h2-4,6-9,16H,5,10-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBCQQVSPBUTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride

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